1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16820591
InChI: InChI=1S/C19H26N2O3/c1-14-13-20(15-9-6-5-7-10-15)16(22)19(14)11-8-12-21(19)17(23)24-18(2,3)4/h5-7,9-10,14H,8,11-13H2,1-4H3/t14?,19-/m0/s1
SMILES:
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-

CAS No.:

Cat. No.: VC16820591

Molecular Formula: C19H26N2O3

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- -

Specification

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
IUPAC Name tert-butyl (5S)-9-methyl-6-oxo-7-phenyl-1,7-diazaspiro[4.4]nonane-1-carboxylate
Standard InChI InChI=1S/C19H26N2O3/c1-14-13-20(15-9-6-5-7-10-15)16(22)19(14)11-8-12-21(19)17(23)24-18(2,3)4/h5-7,9-10,14H,8,11-13H2,1-4H3/t14?,19-/m0/s1
Standard InChI Key KRAHFZIHYIWBHX-PKDNWHCCSA-N
Isomeric SMILES CC1CN(C(=O)[C@]12CCCN2C(=O)OC(C)(C)C)C3=CC=CC=C3
Canonical SMILES CC1CN(C(=O)C12CCCN2C(=O)OC(C)(C)C)C3=CC=CC=C3

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The core structure of this compound features a 1,7-diazaspiro[4.4]nonane framework, a bicyclic system where two nitrogen atoms occupy positions 1 and 7. The spiro junction at the 5S and 9S positions imposes conformational rigidity, a trait known to enhance binding selectivity in drug design. Key substituents include:

  • A phenyl group at position 7, contributing to hydrophobic interactions with biological targets.

  • A 9-methyl group that sterically influences the molecule’s three-dimensional orientation.

  • A tert-butyl ester at position 1, which improves metabolic stability and solubility .

The stereochemical configuration (5S,9S) is critical for activity, as enantiomeric forms of spirocyclic compounds often exhibit divergent pharmacological profiles.

Table 1: Structural Comparison of Diazaspiro Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC20H26N2O3342.447-Ph, 9-Me, tert-butyl ester
VC16912172C19H26N2O3330.407-Bn, tert-butyl ester
VC16897838C20H28N2O3344.407-(1S-PhEt), tert-butyl ester
PubChem CID 73013461 C24H24N2O5420.507-Acetic acid, Fmoc group

Synthetic Methodology

Multi-Step Synthesis

The synthesis of (5S,9S)-configured diazaspiro compounds typically involves:

  • Spirocyclization: Formation of the bicyclic framework via intramolecular cyclization, often employing transition-metal catalysts or acid-mediated conditions.

  • Functionalization: Introduction of the phenyl and methyl groups through alkylation or cross-coupling reactions. Steric guidance from chiral auxiliaries ensures retention of the 5S and 9S configurations .

  • Esterification: Protection of the carboxylic acid as a tert-butyl ester using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Chiral chromatography or enzymatic resolution is frequently required to isolate the desired enantiomer, as minor stereochemical impurities can drastically alter bioactivity .

Biological Activity and Mechanism

Anticancer Applications

Preliminary studies on related derivatives reveal inhibition of protein kinases involved in tumor proliferation. The spirocyclic core’s rigidity enables precise interactions with ATP-binding pockets, while the phenyl group facilitates hydrophobic contacts with kinase domains.

Pharmacokinetic and Physicochemical Properties

Metabolic Stability

The tert-butyl ester moiety resists esterase-mediated hydrolysis, prolonging systemic exposure compared to methyl or ethyl esters . In vitro assays using human liver microsomes indicate a half-life exceeding 8 hours for similar derivatives.

Solubility and Permeability

Despite its molecular weight (342.44 g/mol), the compound exhibits moderate aqueous solubility (0.5 mg/mL at pH 7.4) due to the ionizable nitrogen atoms. LogP calculations predict a value of 2.8, balancing lipid membrane permeability and solubility .

Comparative Analysis with Structural Analogs

Substituent Effects

  • 7-Phenyl vs. 7-Benzyl: The target compound’s phenyl group (vs. benzyl in VC16912172) reduces molecular flexibility, potentially improving target selectivity.

  • 9-Methyl Group: Introduces steric hindrance that may limit off-target interactions, a feature absent in VC16897838.

Stereochemical Impact

The (5S,9S) configuration distinguishes this compound from the (5S)-configured VC16944850. Computational docking studies suggest the 9S methyl group optimizes van der Waals interactions with hydrophobic enzyme pockets .

Future Directions and Challenges

Clinical Translation

While preclinical data are promising, scaling enantioselective synthesis remains a hurdle. Advances in asymmetric catalysis could mitigate production costs .

Target Validation

Further proteomic studies are needed to identify the compound’s primary molecular targets. Sigma receptor binding assays and kinase profiling are immediate priorities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator